molecular formula C13H17ClFNO B8130205 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B8130205
M. Wt: 257.73 g/mol
InChI Key: LBWVTJHLGQBUGT-UHFFFAOYSA-N
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Description

Cytochrome P450-Mediated Bioactivation and Neurotoxic Metabolite Formation

The bioactivation of 4-(4-ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is initiated by cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP2E1 , which catalyze its oxidation to a pyridinium metabolite. This metabolic pathway mirrors the conversion of MPTP to MPP+ (1-methyl-4-phenylpyridinium), a well-characterized neurotoxin. The ethoxy and fluorine substituents on the phenyl ring influence the compound’s lipophilicity, enhancing its blood-brain barrier permeability and subsequent uptake into dopaminergic neurons.

In vitro studies using mitochondrial-targeted CYP2D6 demonstrate that the metabolite accumulates within mitochondria, where it undergoes further redox cycling. Structural comparisons with MPTP analogs reveal that the ethoxy group delays hepatic clearance, prolonging systemic exposure and increasing the risk of neurotoxicity. The table below summarizes key enzymatic parameters in the bioactivation process:

Parameter 4-(4-Ethoxy-2-fluorophenyl)-THP MPTP
Primary CYP450 Isoform CYP2D6 CYP2D6
Metabolite Pyridinium derivative MPP+
Brain Penetration (LogP) 2.1 1.8
Half-life (hours) 3.2 ± 0.4 1.5 ± 0.2

Data derived from mitochondrial CYP450 activity assays and pharmacokinetic modeling.

Mitochondrial Complex I Inhibition Dynamics in Nigrostriatal Neurons

The pyridinium metabolite of 4-(4-ethoxy-2-fluorophenyl)-THP exerts its neurotoxic effects through irreversible inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts electron transport, reducing ATP synthesis and increasing electron leakage, which contributes to superoxide formation. Comparative studies show that the fluorine substitution enhances the metabolite’s affinity for complex I’s hydrophobic substrate-binding domain, achieving 50% inhibition (IC₅₀) at 15 nM—a potency exceeding that of MPP+ (IC₅₀ = 25 nM).

Properties

IUPAC Name

4-(4-ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c1-2-16-11-3-4-12(13(14)9-11)10-5-7-15-8-6-10;/h3-5,9,15H,2,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWVTJHLGQBUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CCNCC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation Approach

The Friedländer annulation serves as a foundational method for constructing the tetrahydropyridine core. In this route, 4-ethoxy-2-fluorobenzaldehyde undergoes condensation with 3-aminocrotononitrile in the presence of acidic catalysts such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds via imine formation followed by cyclization, yielding the 1,2,3,6-tetrahydropyridine scaffold.

Key Reaction Parameters:

  • Temperature: 80–100°C under reflux conditions

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Catalyst loading: 5 mol% p-TsOH

  • Yield: 68–72% after recrystallization from ethyl acetate

Catalytic Hydrogenation of Pyridine Derivatives

An alternative route involves the partial hydrogenation of 4-(4-ethoxy-2-fluorophenyl)pyridine using palladium on carbon (Pd/C) under controlled hydrogen pressure:

Reaction Scheme:
C13H12FNO2+2H2Pd/CC13H16FNO2\text{C}_{13}\text{H}_{12}\text{FNO}_2 + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{13}\text{H}_{16}\text{FNO}_2

Optimized Conditions:

  • Pressure: 30–50 psi H₂

  • Temperature: 25–30°C (prevents over-hydrogenation)

  • Solvent: Methanol containing 0.1% HCl to stabilize intermediates

  • Conversion: >95% with 89% isolated yield

Intermediate Purification and Characterization

Crystallization Techniques

The hydrochloride salt is precipitated by treating the free base with concentrated HCl in anhydrous diethyl ether. Critical parameters include:

ParameterOptimal RangeImpact on Purity
HCl addition rate0.5 mL/minPrevents local pH drop
Final pH2.5–3.0Maximizes salt yield
Cooling rate1°C/min to −20°CControls crystal size

Chromatographic Analysis

Reverse-phase HPLC with the following validated method ensures ≤0.1% impurity levels:

Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm)
Mobile Phase:

  • A: 0.1% trifluoroacetic acid in water

  • B: Acetonitrile
    Gradient: 20–80% B over 25 min
    Detection: UV at 254 nm

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Modern facilities employ continuous flow reactors to enhance safety and reproducibility:

Reactor Design:

  • Fixed-bed reactor with 5% Pd/C catalyst

  • Residence time: 8–10 min

  • Throughput: 50 kg/h

Advantages:

  • 40% reduction in catalyst usage compared to batch processes

  • Consistent enantiomeric excess (>99.5%)

Waste Management Protocols

The synthesis generates fluorinated byproducts requiring specialized treatment:

Neutralization:

  • Calcium hydroxide slurry adjusts pH to 7.0–7.5

  • Precipitated fluorides removed via filtration (0.2 µm membranes)

Solvent Recovery:

  • Distillation towers recover >98% methanol

  • Purity: ≥99.9% (meets USP standards)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost IndexScalability
Friedländer7299.21.0Moderate
Catalytic Hydrogenation8999.81.4High
Enzymatic Resolution4599.93.2Low

The catalytic hydrogenation route demonstrates superior yield and scalability, though requiring higher initial capital investment. The Friedländer method remains valuable for small-scale API production where cost constraints outweigh throughput requirements.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of tetrahydropyridine compounds exhibit antidepressant properties. A study demonstrated that compounds similar to 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine may interact with neurotransmitter systems involved in mood regulation. The fluorine atom's presence enhances the compound's lipophilicity and biological activity .

2. Neuroprotective Effects
Tetrahydropyridine derivatives have shown promise in neuroprotection against neurodegenerative diseases like Parkinson's and Alzheimer's. The compound's ability to modulate neurotrophic factors and reduce oxidative stress is under investigation .

3. Anticancer Properties
Preliminary studies suggest that 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride may inhibit cancer cell proliferation through apoptosis induction. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .

Pharmacological Insights

1. Mechanism of Action
The pharmacodynamics of this compound involve the inhibition of specific enzymes and receptors linked to various diseases. For instance, it may act on serotonin receptors to exert its antidepressant effects while also influencing dopamine pathways relevant in neurodegenerative conditions .

2. Toxicological Studies
Toxicity assessments reveal that while the compound exhibits beneficial effects at therapeutic doses, high concentrations can lead to cytotoxicity in certain cell lines. Understanding the dose-response relationship is critical for its clinical application .

Material Science Applications

1. Synthesis of Functional Materials
The unique chemical structure allows for the incorporation of 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine into polymer matrices for creating advanced materials with enhanced electrical or thermal properties .

2. Drug Delivery Systems
Nanoparticles incorporating this compound are being explored for targeted drug delivery applications. The hydrophobic nature aids in encapsulating hydrophilic drugs, improving their bioavailability and therapeutic efficacy .

Case Studies

Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this tetrahydropyridine showed significant improvement in patients with major depressive disorder when compared to placebo controls. The trial emphasized the importance of the ethoxy and fluorine substituents in enhancing receptor affinity .

Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of the compound significantly reduced markers of neuroinflammation and oxidative stress following induced brain injury .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and distinguishing characteristics:

Compound Name Substituents Molecular Weight CAS No. Key Features Reference
4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride 4-Ethoxy, 2-fluoro (phenyl) Not reported Not provided Unique ethoxy-fluoro substitution pattern; potential for tailored bioactivity. N/A
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine (Paroxetine impurity) 1-Methyl, 4-fluoro (phenyl) 205.1 (free base) Not provided Pharmaceutical impurity in paroxetine; linked to chromatographic analysis.
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride Unsubstituted phenyl 195.68 43064-12-6 Base structure; mp 202–203.5°C; used in organic synthesis.
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride 4-Bromo (phenyl) Not reported 103855-00-1 Brominated analog; similarity score 0.51 to base compound.
4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride 3-Methyl (phenyl) Not reported Not provided Methyl substitution at meta position; applications in cancer research.
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) 1-Methyl, 4-phenyl (minimal substitution) 173.23 23007-85-4 Neurotoxic; induces Parkinsonism via substantia nigra damage.

Physicochemical Properties

  • Melting Points : The unsubstituted 4-phenyl derivative has a melting point of 202–203.5°C , while substituted analogs like the brominated variant (CAS 103855-00-1) may exhibit higher melting points due to increased molecular rigidity.
  • Solubility: Fluorinated and ethoxylated derivatives likely exhibit improved solubility in polar solvents compared to non-polar analogs like MPTP.

Biological Activity

4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16FNO
  • Molecular Weight : 221.28 g/mol
  • CAS Number : 104296-18-6

Research indicates that this compound may exert its biological effects primarily through the inhibition of monoamine oxidase (MAO) enzymes. MAO is crucial in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may have implications for treating mood disorders and neurodegenerative diseases.

Biological Activities

  • Antidepressant Effects :
    • Studies have shown that tetrahydropyridine derivatives can exhibit antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic activity .
  • Neuroprotective Properties :
    • Compounds similar to 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated for their neuroprotective effects against neurotoxicity induced by various agents, including MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .
  • Antioxidant Activity :
    • The compound has shown potential antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies

  • In Vivo Studies :
    • A study involving mice demonstrated that administration of 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine resulted in significant increases in striatal dopamine levels compared to control groups. This suggests a strong interaction with dopaminergic pathways .
  • In Vitro Analysis :
    • In vitro assays have confirmed that this compound acts as a competitive inhibitor of MAO-A and a weak inhibitor of MAO-B. This dual action could make it a candidate for further development as an antidepressant or neuroprotective agent .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntidepressantEnhances serotonergic and dopaminergic activity
NeuroprotectionProtects against neurotoxicity from MPTP
AntioxidantReduces oxidative stress in neuronal cells
MAO InhibitionCompetitive inhibition of MAO-A; weak inhibition of MAO-B

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can yield be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-ethoxy-2-fluorophenylboronic acid with a tetrahydropyridine precursor under Suzuki-Miyaura conditions (palladium catalyst, base) is a viable route . Yield optimization may involve adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., methanol/water mixtures), and stoichiometry of reagents. Purification via recrystallization using ethanol/water (3:1) is recommended to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ should confirm the aromatic protons (δ 6.8–7.4 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and tetrahydropyridine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ at m/z 296.12) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in receptor-binding assays involving this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions. Standardize protocols by:

  • Using a radioligand binding assay (e.g., ³H-labeled ligands for serotonin or dopamine receptors) with consistent buffer pH (7.4) and incubation time (30 min) .
  • Validating results via orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
  • Performing dose-response curves (1 nM–10 µM) to calculate IC₅₀ values and assess reproducibility .

Q. What strategies are recommended for elucidating the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In vitro Hepatic Microsomal Assay : Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use high-resolution LC-QTOF-MS with collision-induced dissociation (CID) to detect hydroxylated or dealkylated metabolites .

Q. How can crystallographic data address stereochemical ambiguities in the tetrahydropyridine ring?

  • Methodological Answer : Perform single-crystal X-ray diffraction using a crystal grown via slow evaporation (e.g., ethanol/ethyl acetate). Resolve the chair conformation of the tetrahydropyridine ring and fluorine/ethoxy substituent orientation. Compare with reported structures of fluorophenyl-tetrahydropyridine analogs (e.g., CCDC entries in ).

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of substituents on the fluorophenyl ring?

  • Methodological Answer :

  • Synthesize analogs with varying substituents (e.g., chloro, methoxy) at the 2- and 4-positions.
  • Test bioactivity in a panel of assays (e.g., kinase inhibition, ion channel modulation) to correlate electronic/steric effects with potency .
  • Use computational docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., σ receptors) .

Troubleshooting & Data Analysis

Q. How should researchers address inconsistencies in NMR spectra due to salt forms or solvates?

  • Methodological Answer :

  • Confirm the hydrochloride salt form via chloride ion titration (e.g., AgNO₃ precipitation) .
  • Record NMR in deuterated solvents that dissolve both the free base and salt (e.g., DMSO-d₆ vs. CDCl₃). Compare with literature data for analogous hydrochlorides .

Q. What methods validate the compound’s stability under long-term storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use forced degradation (e.g., UV light, acidic/basic hydrolysis) to identify major degradation products .
  • Store the compound in amber vials under argon at –20°C to minimize oxidation and hygroscopicity .

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